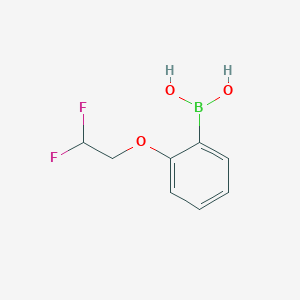

2-(2,2-Difluoroethoxy)phenylboronic acid

説明

2-(2,2-Difluoroethoxy)phenylboronic acid (C₈H₉BF₂O₃, molecular weight: 201.97 g/mol) is a fluorinated arylboronic acid derivative characterized by a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the ortho position and a 2,2-difluoroethoxy (-OCH₂CF₂H) group at the adjacent position . This compound is notable for its unique electronic and steric properties, which arise from the electron-withdrawing fluorine atoms in the ethoxy substituent. Such features enhance its reactivity in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl motifs .

特性

IUPAC Name |

[2-(2,2-difluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4,8,12-13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRHZHWJZSONCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669699 | |

| Record name | [2-(2,2-Difluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958452-29-4 | |

| Record name | [2-(2,2-Difluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)phenylboronic acid typically involves the following steps:

Formation of 2,2-Difluoroethoxy Iodide: This is achieved by reacting 2,2-difluoroethanol with iodine in the presence of a base.

Coupling with Phenylboronic Acid: The 2,2-difluoroethoxy iodide is then reacted with phenylboronic acid under basic conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

化学反応の分析

Types of Reactions: 2-(2,2-Difluoroethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced under specific conditions.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Typically polar aprotic solvents like tetrahydrofuran or dimethylformamide.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

科学的研究の応用

2-(2,2-Difluoroethoxy)phenylboronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Biological Studies: Boronic acids are known to interact with biological molecules such as enzymes, making this compound useful in biochemical research.

Material Science: Used in the development of new materials with specific properties, such as polymers and sensors.

作用機序

The mechanism by which 2-(2,2-Difluoroethoxy)phenylboronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis and biochemical applications .

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

The electronic and steric profiles of arylboronic acids are heavily influenced by substituents. Below is a comparative analysis of 2-(2,2-difluoroethoxy)phenylboronic acid with key analogs:

Table 1: Structural and Electronic Comparison

Research Findings and Challenges

- Crystallographic Studies : The planar geometry of 2-(2,2-difluoroethoxy)phenylboronic acid facilitates π-π stacking in solid-state assemblies, unlike bulkier analogs like trifluoroethoxy derivatives .

- Hydrogen Bonding: The boronic acid group forms stronger hydrogen bonds with diols compared to non-fluorinated analogs, enabling applications in glucose sensing .

- Limitations : Difluoroethoxy derivatives exhibit hydrolytic instability under strongly acidic conditions, necessitating stabilized formulations for industrial use .

生物活性

2-(2,2-Difluoroethoxy)phenylboronic acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a difluoroethoxy group and a boronic acid functional group. The presence of the difluoroethoxy moiety enhances its solubility and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that phenylboronic acids, including 2-(2,2-Difluoroethoxy)phenylboronic acid, exhibit significant antimicrobial properties. They act by inhibiting β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

- Inhibition of β-Lactamases : Studies have shown that phenylboronic acid derivatives can restore the efficacy of β-lactam antibiotics against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The mechanism involves binding to the active site of β-lactamases, thereby preventing them from hydrolyzing antibiotics like meropenem .

- Synergistic Effects : When tested in combination with antibiotics, certain phenylboronic acids demonstrated synergistic effects, significantly lowering the minimum inhibitory concentration (MIC) required to inhibit bacterial growth . For instance, compounds were able to reduce the MIC of meropenem against resistant strains below the critical threshold.

Anticancer Activity

The anticancer potential of 2-(2,2-Difluoroethoxy)phenylboronic acid has been explored through various studies focusing on its ability to induce apoptosis in cancer cells.

- Cell Line Studies : In vitro studies have shown that boronic acid derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds similar to 2-(2,2-Difluoroethoxy)phenylboronic acid exhibited cytotoxic effects in triple-negative breast cancer (TNBC) cell lines, leading to significant reductions in tumor size in xenograft models .

- Mechanisms of Action : The proposed mechanism includes the induction of DNA cross-linking and upregulation of tumor suppressor genes such as p53 and p21, which are crucial for cell cycle regulation and apoptosis . This suggests that these compounds may function as effective chemotherapeutic agents.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various phenylboronic acid derivatives against clinical strains. The results indicated that 2-(2,2-Difluoroethoxy)phenylboronic acid showed potent activity against resistant bacterial strains. The fractional inhibitory concentration index (FICI) values indicated strong synergy when combined with meropenem against Klebsiella pneumoniae .

| Compound | Target Bacteria | FICI Value | Activity Level |

|---|---|---|---|

| 2-(DFA) | Klebsiella pneumoniae | <0.5 | Synergistic |

| 3 | Pseudomonas aeruginosa | ~0.5 | Moderate synergy |

Study 2: Anticancer Potential

In a study involving TNBC cell lines, treatment with boronic acid derivatives led to over 90% inhibition of tumor growth in xenografted mice. The compounds were less toxic than traditional chemotherapeutics like chlorambucil, indicating a favorable therapeutic profile .

| Compound | Tumor Type | Growth Inhibition (%) | Toxicity Level |

|---|---|---|---|

| 1 (Prodrug) | TNBC | >90 | Low |

| Chlorambucil | TNBC | Moderate | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。